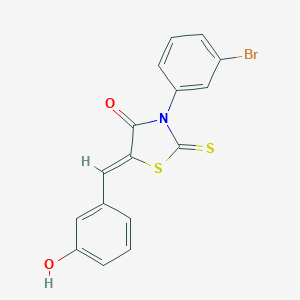![molecular formula C19H18N2O4 B382328 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(oxolan-2-ylmethyl)acetamide CAS No. 325851-05-6](/img/structure/B382328.png)
2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(oxolan-2-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(oxolan-2-ylmethyl)acetamide, also known as DIBO, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. DIBO belongs to the class of isoquinolines and has been found to exhibit various biological activities, making it a promising candidate for drug development.
Wirkmechanismus
The exact mechanism of action of 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(oxolan-2-ylmethyl)acetamide is not fully understood. However, it has been proposed that this compound may inhibit the activity of the enzyme thioredoxin reductase, which is involved in the regulation of cellular redox balance. By inhibiting thioredoxin reductase, this compound may induce oxidative stress and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and modulate the expression of various genes involved in cancer progression. This compound has also been found to exhibit anti-inflammatory and antioxidant activities.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(oxolan-2-ylmethyl)acetamide in lab experiments is its high potency and specificity towards cancer cells. This compound has been found to exhibit cytotoxic activity at low concentrations, making it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its poor solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research and development of 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(oxolan-2-ylmethyl)acetamide. One potential direction is to further investigate its mechanism of action and identify the molecular targets involved in its anticancer activity. Another direction is to optimize the synthesis of this compound and improve its solubility and bioavailability. Additionally, this compound may be used in combination with other anticancer agents to enhance its therapeutic efficacy. Overall, the promising biological activities of this compound make it a potential candidate for drug development and further research is warranted.
Synthesemethoden
The synthesis of 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(oxolan-2-ylmethyl)acetamide involves the reaction of 2-amino-3-carbethoxybenzoic acid with acetone in the presence of a catalyst. The resulting product is then treated with oxalyl chloride to form the corresponding acid chloride, which is then reacted with 2-(oxolan-2-ylmethyl)aniline to yield this compound.
Wissenschaftliche Forschungsanwendungen
2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(oxolan-2-ylmethyl)acetamide has been extensively studied for its potential use as an anticancer agent. It has been found to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c22-16(20-10-13-6-3-9-25-13)11-21-18(23)14-7-1-4-12-5-2-8-15(17(12)14)19(21)24/h1-2,4-5,7-8,13H,3,6,9-11H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDDLAPTTHCQLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B382245.png)
![N-[3-Phenyl-4-(4-methylphenyl)-4-thiazoline-2-ylidene]aniline](/img/structure/B382248.png)
![2,3-dimethylbenzo-1,4-quinone 1-[O-(2-bromobenzoyl)oxime]](/img/structure/B382249.png)
![4-[(2-{2-Nitro-5-methylphenoxy}ethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B382250.png)
![Ethyl 2-[(1-naphthylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B382251.png)
![2-methyl-N-[2,2,2-trichloro-1-(1H-imidazol-1-yl)ethyl]propanamide](/img/structure/B382253.png)
![2-[2-(4-Adamantan-1-yl-piperazin-1-yl)-acetylamino]-benzoic acid methyl ester](/img/structure/B382254.png)
![2-methyl-3H-indol-3-one [1,1'-biphenyl]-4-ylhydrazone](/img/structure/B382257.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[1,1'-biphenyl]-4-ylacetamide](/img/structure/B382258.png)
![3-[3-(2-chloro-10H-phenothiazin-10-yl)-3-oxopropyl]-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B382259.png)

![2-[5-(3-Ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pentanoic acid](/img/structure/B382266.png)
![Ethyl 4-({3-[5-(2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoate](/img/structure/B382267.png)
![3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B382268.png)
